Compound Description: This class of compounds was synthesized and characterized using techniques like 1H-NMR, 13C-NMR, FT-IR, and LC-MS. []
Relevance: These compounds share a similar structure to 4-(diethylamino)-N-(3-fluorophenyl)benzamide, featuring a benzamide group linked to a substituted fluorophenyl ring. The key difference lies in the specific substituent on the fluorophenyl ring. While 4-(diethylamino)-N-(3-fluorophenyl)benzamide has a diethylamino group at the 4-position, these derivatives have a more complex 8-bromoimidazo[1,2-a]pyridin-2-yl group at the 3-position. []
Compound Description: Originally investigated for its antimalarial properties, MMV665807 displays potent anti-staphylococcal and anti-biofilm activities. Notably, it exhibits bactericidal effects against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus, including their biofilms. MMV665807 is more effective at killing S. aureus biofilms than conventional antibiotics. []
Relevance: While sharing the benzamide core with 4-(diethylamino)-N-(3-fluorophenyl)benzamide, MMV665807 differs in its substituents. It features a 5-chloro-2-hydroxy group on the benzamide ring and a 3-(trifluoromethyl)phenyl group attached to the nitrogen, instead of the 4-(diethylamino) and 3-fluorophenyl groups, respectively. []
Compound Description: This compound was synthesized using a microwave-assisted Fries rearrangement from its precursor, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. []
Compound Description: This compound exhibits potent inhibitory activity against class I histone deacetylase (HDAC) isoforms and shows promise as an oral anticancer drug candidate. It demonstrates strong antitumor activity in vivo, particularly against human myelodysplastic syndrome cells. []
Compound Description: This series of compounds was synthesized and evaluated for antibacterial, anti-inflammatory, and antioxidant activities. Some derivatives showed moderate activity against Staphylococcus aureus and good anti-inflammatory activity compared to diclofenac sodium. []
Compound Description: FNA exhibits potent inhibitory activity against class I HDACs, particularly HDAC3. It displays significant antiproliferative activity against various cancer cell lines, including HepG2 cells, and inhibits tumor growth in vivo. []
Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, has been structurally characterized using X-ray diffraction. The analysis revealed specific spatial arrangements of the fluorophenyl rings and the naphthoquinone ring system, as well as intermolecular interactions. []
Relevance: Although this compound shares the benzamide core and a 4-fluorophenyl group with 4-(diethylamino)-N-(3-fluorophenyl)benzamide, it differs significantly in its overall structure. It includes an additional benzamide group and a 3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl substituent, unlike the target compound. []
Compound Description: This compound's crystal structure has been determined and reported, providing insights into its molecular geometry and packing arrangements. []
Compound Description: This compound exhibits potent and selective inhibitory activity against human tissue non-specific alkaline phosphatase (h-TNAP). It shows promising anticancer potential and induces apoptosis in cancer cell lines. Docking studies suggest a non-covalent mode of interaction with h-TNAP. []
Compound Description: Chidamide, a subtype-selective HDAC inhibitor, has been approved in China for treating relapsed and refractory peripheral T-cell lymphoma. Its structure has often been misrepresented in literature due to isomerism. []
Compound Description: FAB1020 is a selective iNOS inhibitor, demonstrating promising therapeutic potential by modulating the pro-inflammatory LPS-stimulated response in human monocytes at low micromolar concentrations. []
Relevance: This compound and 4-(diethylamino)-N-(3-fluorophenyl)benzamide belong to the benzamide class and share the common feature of a 4-fluorophenyl group linked to the nitrogen. They differ in the substituents on the benzamide ring. []
Compound Description: LY2444296 is a short-acting, selective κ-opioid receptor antagonist. It effectively reverses anhedonia-like behavior (reduced self-grooming) in mice induced by the κ-agonist salvinorin A. It also demonstrates anti-anhedonia effects in the forced swim test. []
Relevance: While sharing the benzamide core with 4-(diethylamino)-N-(3-fluorophenyl)benzamide, LY2444296 has a distinct structure. It features a 3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy) substituent on the benzamide ring, making it structurally distinct from the target compound. []
Compound Description: ALX1393 acts as a selective GlyT2 inhibitor with nanomolar affinity, exhibiting analgesic effects in animal pain models. While promising, certain limitations hinder its clinical development. []
Relevance: While both ALX1393 and 4-(diethylamino)-N-(3-fluorophenyl)benzamide contain a fluorine atom attached to a phenyl ring, they belong to different chemical classes. ALX1393 is a serine derivative, while the target compound is a benzamide. []
N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide
Compound Description: This compound provides insights into short H-bonds with organic fluorine in molecular crystals. []
24. 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)* Compound Description: PPA5 is a novel compound identified through high-throughput screening. It inhibits cell viability, induces G2/M cell cycle arrest, and increases the sub-G1 cell population. It also shows synergistic effects with radiation in reducing tumor growth in vivo. Its mechanism of action involves inhibiting multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. []* Relevance: Although both PPA5 and 4-(diethylamino)-N-(3-fluorophenyl)benzamide have a fluorine atom on a phenyl ring, their core structures are different. PPA5 is a pyrimidine derivative, whereas the target compound is a benzamide. []
Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with subnanomolar potency. It exhibits high metabolic stability and excellent selectivity against a panel of kinases. Covalent binding to Cys-154 of JNK3 is crucial for its activity. []
Compound Description: This benzamide derivative exhibits antitussive activity, which is stronger than its diethylaminoethyl analog (264-CE). This difference highlights the impact of the piperidino group on enhancing its central nervous system-related pharmacological properties. []
Relevance: This compound shares a benzamide core with 4-(diethylamino)-N-(3-fluorophenyl)benzamide. It differs by having an allyloxy group, chlorine atom, and a piperidinoethyl substituent on the benzamide ring. []
Compound Description: [18F]DMPY2 is a positron emission tomography (PET) imaging probe designed for the early detection of melanoma. It displays high tumor uptake, prolonged retention, and rapid background clearance, making it superior to previously reported benzamide tracers. This allows for the ultrasensitive visualization of both primary and metastatic melanoma lesions. []
Compound Description: This benzamide derivative exhibits melanin-dependent binding and is considered a potential candidate for targeted radiotherapy of metastatic melanoma. It demonstrates high tumor uptake and retention in melanin-expressing tumor xenografts. Radiolabeled [(131)I]MIP-1145 effectively inhibits tumor growth in preclinical models, suggesting its potential for treating metastatic malignant melanoma. []
Compound Description: DNTA is an existing drug known to inhibit the expression of Eag-1, a potassium channel often overexpressed in cancer cells. It serves as a control compound in a theoretical study evaluating the potential of furanone derivatives as Eag-1 inhibitors. []
Relevance: Although both DNTA and 4-(diethylamino)-N-(3-fluorophenyl)benzamide contain a diethylaminoethyl group, their core structures are different. DNTA is an aniline derivative with a trifluoromethyl group, while the target compound is a benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.